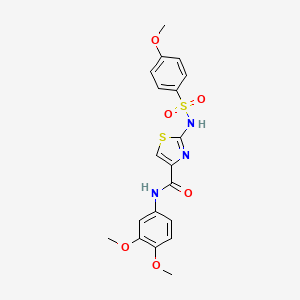

![molecular formula C22H24FN3OS B2550529 N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893789-15-6](/img/structure/B2550529.png)

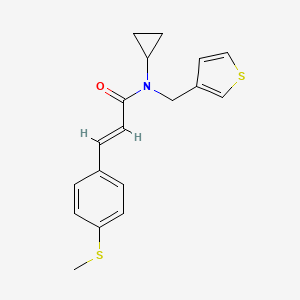

N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-fluorophenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide” is a chemical compound with the molecular formula C22H24FN3OS . Its molecular weight is 397.51 . This product is intended for research use only.

Synthesis Analysis

The synthesis of quinazoline derivatives, which includes the compound , involves various methods . For instance, molecular iodine can catalyze a benzylic sp3 C-H bond amination of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines to provide quinazolines . Other methods involve the use of oxygen as an oxidant combined with transition-metal-, additive-, and solvent-free conditions . New quinazoline-based compounds are being designed and synthesized as potential drugs .Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline ring system attached to a cycloheptane ring via a spiro linkage . The quinazoline ring is further substituted with a fluorophenyl group and a sulfanyl acetamide group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 397.51 . Other specific properties such as density, boiling point, and vapor pressure are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Biological Activity

- Research on derivatives similar to N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide has demonstrated significant anti-monoamine oxidase and antitumor activities. These compounds were synthesized through reactions involving halides and hydrazino derivatives, showcasing their potential in pharmaceutical applications (Markosyan et al., 2015).

Anticancer Activity

- Sulfonamide derivatives, synthesized using key intermediates similar in structure to this compound, displayed significant anticancer activity against breast and colon cancer cell lines. This indicates the compound's scaffold could be useful in designing anticancer drugs (Ghorab et al., 2015).

Photocyclization and Spirocyclic Compounds

- Studies on photocyclization reactions of azido-N-phenylacetamides, which share structural motifs with this compound, led to the efficient synthesis of quinoxalin-2(1H)-ones or spiro[cyclohexene-1,2'-imidazol]-4'-ones. These findings open pathways for synthesizing novel compounds with potential optical and electronic applications (Li et al., 2013).

Metal-free Synthesis of Spiro Derivatives

- The metal-free synthesis of spiro derivatives through four-component domino reactions in water has been explored, demonstrating an environmentally friendly approach to synthesizing complex spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives. This research suggests the compound's framework could be utilized in green chemistry for synthesizing spirocyclic compounds (Balamurugan et al., 2011).

Antimicrobial and Voltammetric Applications

- Novel spiro[indol-thiazolidon-2,4-diones] and bis(5-fluorospiro[indoline-3,2’-thiazolidine]-2,4’-dione) probes were synthesized and showed significant antimicrobial activity, highlighting the potential of this compound related compounds in antimicrobial drug development (Al-Romaizan, 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It is mentioned that this product is intended for research use only and is not intended for human or veterinary use.

Orientations Futures

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3OS/c23-17-10-4-6-12-19(17)24-20(27)15-28-21-16-9-3-5-11-18(16)25-22(26-21)13-7-1-2-8-14-22/h3-6,9-12,25H,1-2,7-8,13-15H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQQGYOJYUGCHBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)

![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)

![(4-(dimethylamino)phenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2550448.png)

![4-chloro-N-[2-(3-{[(3-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2550451.png)

![N-(4-acetamidophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550453.png)

![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)

![6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(furan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2550456.png)

![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2550464.png)